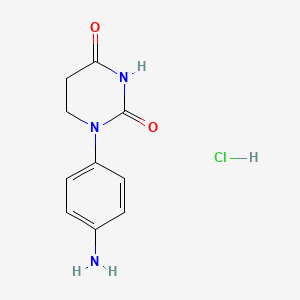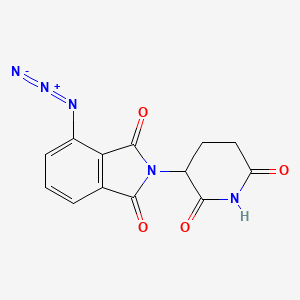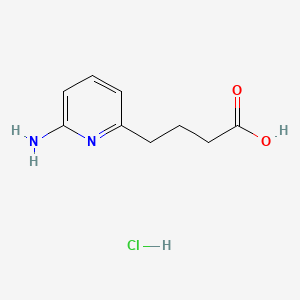
2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a valuable synthon in the development of new drugs .
Méthodes De Préparation
The synthesis of 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride can be achieved through various synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This method involves the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Amino nitrile synthesis: This method involves the reaction of amino nitriles with various reagents.
Analyse Des Réactions Chimiques
2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of new drugs with antibacterial, antifungal, and antiviral properties.
Industry: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can form hydrogen bonds and coordinate with metal ions, which allows it to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride can be compared with other imidazole derivatives, such as:
- 1-methyl-1H-imidazol-5-yl)acetonitrile hydrochloride
- 1-cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
- 1-methyl-1H-imidazol-2-yl)acetic acid hydrochloride
- 1-(4-methyl-1H-imidazol-5-yl)methanamine hydrochloride
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties .
Propriétés
Formule moléculaire |
C8H10ClN3 |
|---|---|
Poids moléculaire |
183.64 g/mol |
Nom IUPAC |
2-(3-cyclopropylimidazol-4-yl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-3-8-5-10-6-11(8)7-1-2-7;/h5-7H,1-3H2;1H |
Clé InChI |
FEDKYZNESJVNKG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=NC=C2CC#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)


![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)

![[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)
![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)

![1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13470279.png)
![7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13470283.png)




